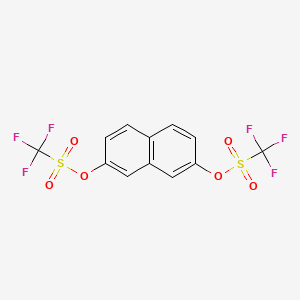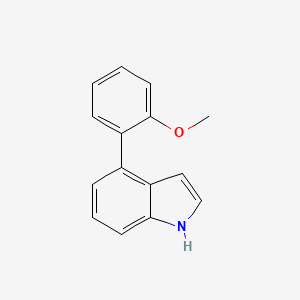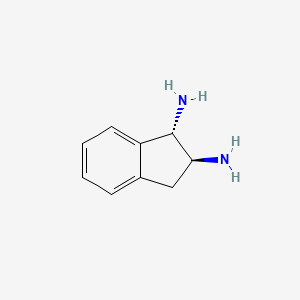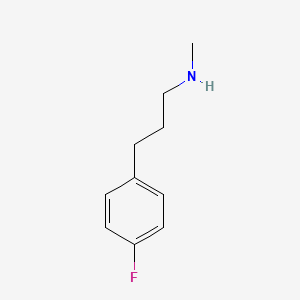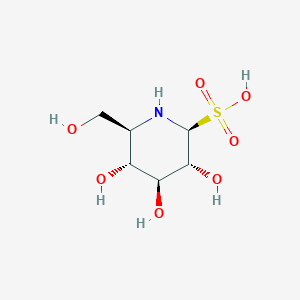
1-Deoxynojirimycin-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxynojirimycin-1-sulfonic acid is a derivative of 1-deoxynojirimycin, an iminosugar known for its potent biological activities. This compound is characterized by the presence of a sulfonic acid group, which enhances its solubility and reactivity. It is primarily recognized for its role as an α-glucosidase inhibitor, making it a valuable compound in the treatment of diabetes and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-deoxynojirimycin-1-sulfonic acid typically involves the hydrogenolysis of protected nojirimycin derivatives followed by sulfonation. For instance, hydrogenolysis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose yields 1-deoxynojirimycin, which is then treated with aqueous sulfur dioxide to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Bacillus and Streptomyces species are commonly used for the production of 1-deoxynojirimycin, which can then be chemically modified to introduce the sulfonic acid group .
Chemical Reactions Analysis
Types of Reactions: 1-Deoxynojirimycin-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to produce different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
1-Deoxynojirimycin-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.
Medicine: It is explored for its potential in treating diabetes, obesity, and viral infections due to its α-glucosidase inhibitory activity.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
1-Deoxynojirimycin-1-sulfonic acid exerts its effects primarily through the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. By binding to the active site of α-glucosidase, the compound prevents the enzyme from interacting with its substrate, thereby reducing the rate of carbohydrate digestion and glucose absorption. This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients .
Comparison with Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
1-Deoxymannojirimycin: Another iminosugar with similar biological activities.
Voglibose and Acarbose: Commercial α-glucosidase inhibitors used in diabetes treatment.
Uniqueness: 1-Deoxynojirimycin-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity compared to its parent compound. This modification also potentially improves its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C6H13NO7S |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
PLICPKOWHZITQE-DVKNGEFBSA-N |
SMILES |
C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)
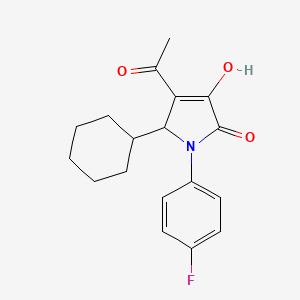
![Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate](/img/structure/B1639705.png)

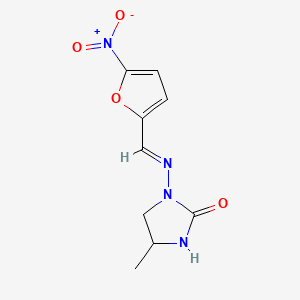
![N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine](/img/structure/B1639713.png)
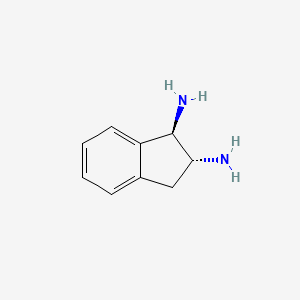
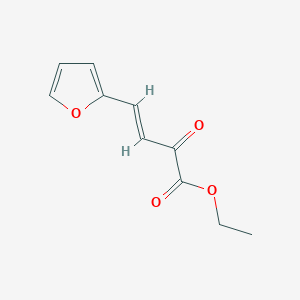
![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine](/img/structure/B1639725.png)
